Diethyl (2-methylallyl)phosphonate

Description

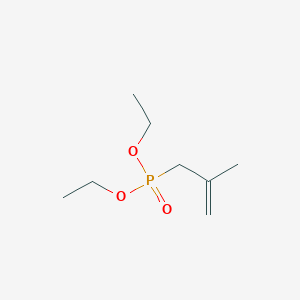

Structure

3D Structure

Properties

IUPAC Name |

3-diethoxyphosphoryl-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZGSMHGXZMADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451687 | |

| Record name | Diethyl (2-methylallyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51533-70-1 | |

| Record name | Diethyl (2-methylallyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-methylallyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of Diethyl (2-methylallyl)phosphonate?

An In-Depth Technical Guide to Diethyl (2-methylallyl)phosphonate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and diverse applications, providing a field-proven perspective on this versatile organophosphorus compound.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 51533-70-1) is a stable, colorless to pale yellow liquid at room temperature.[1] Its structure, featuring a phosphonate group attached to a 2-methylallyl moiety, is the cornerstone of its unique reactivity and utility as a synthetic intermediate.[1] The phosphonate group provides polarity and a site for characteristic reactions, while the allyl group offers a locus for further functionalization or polymerization.

The fundamental physicochemical properties are summarized below, providing the foundational data required for experimental design and process chemistry.

| Property | Value | Source(s) |

| CAS Number | 51533-70-1 | [1][2] |

| Molecular Formula | C₈H₁₇O₃P | [1][2] |

| Molecular Weight | 192.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 62 °C @ 0.1 mmHg | [1][2] |

| Density | 1.013 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4380 | [2] |

Synthesis Methodologies: A Mechanistic Perspective

The formation of the robust Carbon-Phosphorus (C-P) bond is the central challenge in phosphonate synthesis. The Michaelis-Arbuzov reaction is the most prevalent and efficient method for preparing compounds like this compound. This choice is predicated on its high reliability, broad substrate scope, and the formation of a stable P(V) species from a P(III) precursor.

The reaction proceeds via an Sɴ2 mechanism, where a trialkyl phosphite, typically triethyl phosphite, acts as the nucleophile, attacking an alkyl halide. The resulting quasi-phosphonium salt intermediate then undergoes a dealkylation step, typically driven by the displaced halide ion, to yield the final phosphonate product.

Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Protocol: Synthesis via Michaelis-Arbuzov Reaction

-

1. Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), place an equimolar amount of 3-chloro-2-methyl-1-propene.

-

2. Reaction Initiation: Add triethyl phosphite (1.0 to 1.1 equivalents) dropwise to the flask. The reaction is typically exothermic.

-

3. Thermal Promotion: After the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours until the reaction is complete (monitored by TLC or ³¹P NMR). The elevated temperature is crucial for promoting the dealkylation of the quasi-phosphonium intermediate.[3]

-

4. Workup and Purification: Cool the mixture to room temperature. The crude product is then purified by vacuum distillation to remove unreacted starting materials and the ethyl chloride byproduct, yielding the pure this compound.[2]

Core Reactivity: The Horner-Wadsworth-Emmons (HWE) Reaction

A defining characteristic of this compound is its utility in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes, particularly E-alkenes. The causality behind its effectiveness lies in the phosphonate-stabilized carbanion, which is more nucleophilic than the analogous ylide in the Wittig reaction, and the water-soluble phosphate byproduct, which simplifies purification.

The process begins with the deprotonation of the phosphonate at the α-carbon using a strong base, creating a resonance-stabilized carbanion. This nucleophile then attacks a carbonyl compound (aldehyde or ketone), leading to a metallated β-alkoxyphosphonate intermediate. This intermediate subsequently collapses via elimination to form the alkene and a phosphate salt.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol: Olefination of an Aldehyde using the HWE Reaction

-

1. Anion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

2. Phosphonate Addition: Add this compound (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the carbanion.

-

3. Carbonyl Quench: Cool the reaction mixture back to 0 °C and add the desired aldehyde (1.0 eq.) dissolved in a minimal amount of anhydrous THF dropwise.

-

4. Reaction Progression: Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

5. Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[4] The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired alkene.

Applications in Drug Development and Advanced Materials

The phosphonate moiety is a powerful pharmacophore in medicinal chemistry.[5] Its tetrahedral geometry and ability to act as a bioisostere for phosphate, carboxylate, and transition-state intermediates make it a valuable tool for designing enzyme inhibitors and therapeutic agents.[5][6]

-

Drug Design: Phosphonates are integral to antiviral drugs and bisphosphonates used to treat bone-resorption disorders by inhibiting enzymes like farnesyl pyrophosphate synthase.[5] this compound serves as a key building block for creating more complex molecules with potential therapeutic value, such as azaphosphones with analgesic and anti-inflammatory properties.[5]

-

Agrochemicals: It is a crucial intermediate for synthesizing novel pesticides and herbicides, where the phosphonate group can enhance efficacy and modulate bioavailability.[1]

-

Materials Science: The compound is used in the manufacture of flame retardants and plasticizers, contributing to the safety and performance of polymers.[1] Its unique structure allows for incorporation into polymer chains, potentially improving properties like flexibility and thermal resistance.[1]

Spectroscopic Characterization (Predicted)

While a specific experimental spectrum is not provided in the search results, the expected spectroscopic features can be reliably predicted based on the molecular structure and data from analogous compounds.

-

¹H NMR: The spectrum would be complex but predictable. Key signals would include:

-

Two overlapping triplets for the methyl protons of the ethoxy groups (~1.3 ppm).

-

A multiplet for the methylene protons of the ethoxy groups (~4.1 ppm).

-

A doublet for the methylene protons adjacent to the phosphorus atom (~2.5 ppm), with coupling to phosphorus.

-

Singlets for the vinyl protons (~4.8-5.0 ppm) and the allylic methyl group (~1.7 ppm).

-

-

¹³C NMR: Distinct signals would appear for the ethyl carbons, the P-CH₂ carbon, the allylic methyl, and the three carbons of the 2-methylallyl group (C=CH₂ and C=CH₂).

-

³¹P NMR: A single resonance is expected in the typical range for alkyl phosphonates, approximately +25 to +35 ppm (relative to 85% H₃PO₄).

-

IR Spectroscopy: Characteristic absorption bands would include:

-

A strong P=O stretch (~1250 cm⁻¹).

-

P-O-C stretches (~1020-1050 cm⁻¹).

-

C=C stretch from the allyl group (~1650 cm⁻¹).

-

C-H stretches (sp² and sp³) just below and above 3000 cm⁻¹.

-

Safety and Handling

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]

-

Handling: As with all organophosphorus compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its robust and predictable synthesis, coupled with its pivotal role in the Horner-Wadsworth-Emmons reaction, makes it an indispensable building block. Its applications, spanning from the development of life-saving pharmaceuticals to the creation of advanced functional materials, underscore its significance in both academic and industrial research. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

-

PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(2-methylallyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phosphite. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 688373. [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Golec, B., & Gancia, E. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1041187. [Link]

-

Savignac, P., & Teulade, M. P. (2018). Phosphonic acid: preparation and applications. RSC Advances, 8(37), 20635-20679. [Link]

- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 51533-70-1 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diethyl (2-methylallyl)phosphonate (CAS 51533-70-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Building Block in Modern Synthesis

Diethyl (2-methylallyl)phosphonate, bearing the CAS number 51533-70-1, is a multifaceted organophosphorus compound that has garnered significant interest across various scientific disciplines. Its unique structural features, combining a reactive phosphonate moiety with a versatile methylallyl group, render it an invaluable tool for synthetic chemists. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive technical overview of this reagent. We will delve into its synthesis, chemical properties, and key applications, offering insights into its practical utility and the underlying chemical principles that govern its reactivity. By presenting detailed protocols and mechanistic discussions, this document aims to serve as a practical resource for harnessing the full potential of this compound in the laboratory.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its effective application. This section outlines the key physical and chemical characteristics of this compound.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 51533-70-1 | [1][2] |

| Molecular Formula | C₈H₁₇O₃P | [1][2] |

| Molecular Weight | 192.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.013 g/mL at 25 °C | [2] |

| Boiling Point | 62 °C at 0.1 mmHg | [2] |

| Refractive Index (n²⁰/D) | 1.4380 | |

| SMILES String | CCOP(=O)(CC(C)=C)OCC | |

| InChI Key | QOZGSMHGXZMADD-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate ester, including a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-OCH₂-), with coupling to both the adjacent methyl protons and the phosphorus atom. The 2-methylallyl group will exhibit signals for the methylene protons adjacent to the phosphorus (a doublet of doublets due to coupling with both the phosphorus and the vinylic proton), a singlet for the allylic methyl group, and signals for the terminal vinylic protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbons of the ethyl groups and the 2-methylallyl moiety will be present, with the carbon atom directly bonded to the phosphorus showing a characteristic coupling (¹J_C-P_).[3]

-

³¹P NMR (Phosphorus Nuclear Magnetic Resonance): The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the typical region for phosphonates. The chemical shift will be informative of the electronic environment of the phosphorus atom. For comparison, the ³¹P NMR chemical shift of the similar compound, Diethyl allylphosphonate, is reported to be δ 27.08 ppm.[2]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the P=O (phosphoryl) stretching vibration, typically in the range of 1250-1200 cm⁻¹. Other key absorbances will include C-H stretching and bending vibrations for the alkyl and alkenyl groups, C=C stretching for the allyl group, and P-O-C and C-O-C stretching vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z 192. Fragmentation patterns would likely involve the loss of ethoxy groups, the ethyl group, and cleavage of the C-P bond.

Synthesis of this compound

The most common and efficient method for the synthesis of dialkyl phosphonates is the Michaelis-Arbuzov reaction .[4][5][6] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

The Michaelis-Arbuzov Reaction: Mechanism and Rationale

The Michaelis-Arbuzov reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium intermediate. This results in the formation of the final phosphonate product and an alkyl halide byproduct.[4][5]

The overall transformation is the conversion of a P(III) species to a P(V) species with the formation of a new P-C bond.

Caption: General mechanism of the Michaelis-Arbuzov reaction.

For the synthesis of this compound, the reactants would be triethyl phosphite and a suitable 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene.

Experimental Protocol: A General Procedure

Materials:

-

Triethyl phosphite

-

3-Chloro-2-methyl-1-propene (or 3-bromo-2-methyl-1-propene)

-

Anhydrous, inert solvent (e.g., toluene or xylenes, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite.

-

Addition of Alkyl Halide: Slowly add 3-chloro-2-methyl-1-propene to the triethyl phosphite. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction: Heat the reaction mixture to a temperature sufficient to initiate and sustain the reaction. For many Michaelis-Arbuzov reactions, temperatures in the range of 100-160 °C are employed.[4] The progress of the reaction can be monitored by the evolution of the ethyl chloride byproduct or by techniques such as TLC or ³¹P NMR spectroscopy.

-

Workup and Purification: After the reaction is complete, the crude product is purified. This typically involves distillation under reduced pressure to remove any unreacted starting materials and the desired this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Trialkyl phosphites can be sensitive to oxidation, so conducting the reaction under an inert atmosphere prevents the formation of undesired phosphate byproducts.

-

Heating: The Michaelis-Arbuzov reaction often requires thermal energy to drive the dealkylation step.[4]

-

Purification by Distillation: The product and starting materials often have sufficiently different boiling points to allow for effective separation by distillation.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily due to its utility in the Horner-Wadsworth-Emmons (HWE) reaction .[7][8][9]

The Horner-Wadsworth-Emmons Reaction: A Powerful Olefination Tool

The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[7][8]

Mechanism of the HWE Reaction:

-

Deprotonation: A strong base is used to deprotonate the carbon alpha to the phosphonate group, generating a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate.

-

Oxaphosphetane Formation and Elimination: The intermediate collapses to form a four-membered ring intermediate (an oxaphosphetane), which then fragments to yield the alkene and a dialkyl phosphate salt.[7][8]

The HWE reaction generally favors the formation of the (E)-alkene isomer.[7][8]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: General HWE Procedure

The following is a general protocol for an HWE reaction that can be adapted for use with this compound.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., THF, DME)

-

Strong base (e.g., NaH, n-BuLi, KHMDS)

-

Aldehyde or ketone

-

Round-bottom flask

-

Syringes for transfer of reagents

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Phosphonate Carbanion: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent. Cool the solution to a low temperature (typically -78 °C or 0 °C).

-

Addition of Base: Slowly add the strong base to the phosphonate solution. Stir the mixture for a period to allow for complete deprotonation, which is often indicated by a color change.

-

Addition of the Carbonyl Compound: Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the carbanion solution at the low temperature.

-

Reaction: Allow the reaction to proceed at the low temperature for a specified time, and then gradually warm to room temperature. The reaction progress can be monitored by TLC.

-

Quenching and Workup: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water or alcohols.

-

Low Temperature: The addition of the carbonyl compound at low temperature helps to control the reaction rate and can improve stereoselectivity.

-

Strong Base: A strong base is required to deprotonate the relatively weakly acidic α-protons of the phosphonate.

Role in Materials Science: Flame Retardancy

Organophosphorus compounds, including phosphonates, are widely used as flame retardants in polymeric materials.[10] They are considered more environmentally friendly alternatives to halogenated flame retardants.

Mechanism of Flame Retardancy

Phosphorus-based flame retardants can act in both the condensed phase (the solid polymer) and the gas phase (the flame).

-

Condensed Phase Mechanism: Upon heating, the phosphonate can decompose to form phosphoric acid species. These acidic species promote the dehydration and charring of the polymer. The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds.[11]

-

Gas Phase Mechanism: Some phosphorus-containing species can be released into the gas phase during combustion. These species can act as radical scavengers, interrupting the radical chain reactions that propagate the flame.[11]

The allyl group in this compound provides a reactive site that allows for its incorporation into polymer chains as a comonomer. This covalent attachment prevents the flame retardant from leaching out of the polymer matrix over time.

Evaluation of Flame Retardant Performance

The effectiveness of a flame retardant is typically assessed using techniques such as:

-

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. In the context of flame retardancy, a higher char yield at elevated temperatures indicates a more effective condensed-phase mechanism.[12][13]

-

Cone Calorimetry: This technique measures various parameters related to the fire behavior of a material, including the heat release rate (HRR), total heat released (THR), and smoke production. A reduction in these parameters indicates improved flame retardancy.[10]

While specific data for polymers containing this compound is limited, studies on similar phosphonate-functionalized polymers have shown significant improvements in thermal stability and flame retardancy, as evidenced by increased char yields in TGA and reduced heat release rates in cone calorimetry.[8][14]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: It is classified as an eye irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile organophosphorus compound with significant applications in organic synthesis and materials science. Its utility in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of alkenes. Furthermore, its potential as a reactive flame retardant addresses the growing demand for safer and more effective fire-resistant materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this important chemical building block. Further research into its specific applications and the full characterization of its properties will undoubtedly continue to expand its role in the chemical sciences.

References

-

Horner-Wadsworth-Emmons Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

The effect of phosphonate groups on thermal degradation. (2025, March 5). Specific Polymers. Retrieved from [Link]

-

Blake, N., Turner, Z. R., Buffet, J.-C., & O'Hare, D. (2023). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry, 14(24), 2845-2854. [Link]

-

Michaelis–Arbuzov reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Demir-Kıvrak, E., & Karatas, F. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3169. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Blake, N., Turner, Z. R., Buffet, J.-C., & O'Hare, D. (2023). Flame retardant phosphonate-functionalised polyethylenes. SciSpace. [Link]

-

Richardson, R. M., & Wiemer, D. F. (2010). A ZINC-MEDIATED CONVERSION OF ALLYLIC AND BENZYLIC ALCOHOLS TO PHOSPHONATES. Organic Syntheses, 87, 1-11. [Link]

-

Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved from [Link]

-

26th Annual Conference on Recent Advances in Flame Retardancy of Polymeric Materials. (2015). Retrieved from [Link]

-

Triple-Resonance NMR Measurements of Alkyl Phosphonates. (n.d.). JEOL. Retrieved from [Link]

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Wang, Q., & Lyon, R. E. (2016). Cone calorimeter analysis of flame retardant poly (methyl methacrylate)-silica nanocomposites. Fire and Materials, 41(6), 658-667. [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Gaan, S., & Sun, G. (2017). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Polymers, 9(7), 285. [Link]

-

Feng, J., & Li, S. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(19), 4068. [Link]

Sources

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 3. jeol.com [jeol.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. rsc.org [rsc.org]

- 13. polymerandfire.wordpress.com [polymerandfire.wordpress.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Structure of Diethyl (2-methylallyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Diethyl (2-methylallyl)phosphonate

This compound is an organophosphorus compound of increasing interest in synthetic and medicinal chemistry. As a versatile building block, its unique molecular architecture offers a gateway to a diverse array of more complex molecules, particularly those with potential therapeutic applications. The phosphonate moiety, a stable isostere of the phosphate group, imparts crucial physicochemical properties that are highly advantageous in drug design. This guide provides a comprehensive technical overview of the molecular structure of this compound, its synthesis, and its applications, with a particular focus on its relevance to researchers in the pharmaceutical sciences.

The stability of the carbon-phosphorus bond in phosphonates, compared to the labile phosphoester bond in phosphates, makes them attractive mimics for natural phosphates in biological systems. This property is paramount in the design of enzyme inhibitors and other bioactive molecules where metabolic stability is a key consideration. Furthermore, the diethyl ester groups can be hydrolyzed in vivo to reveal the biologically active phosphonic acid, a strategy often employed in prodrug development to enhance bioavailability.

Synthesis and Mechanistic Insights: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. This well-established method provides a reliable and efficient route to the target molecule. The causality behind this experimental choice lies in the reaction's robustness and high yield.

The Michaelis-Arbuzov Reaction: A Step-by-Step Protocol

The synthesis involves the reaction of triethyl phosphite with 3-chloro-2-methyl-1-propene. The following protocol is a representative, self-validating system for the preparation of this compound:

Materials:

-

Triethyl phosphite

-

3-chloro-2-methyl-1-propene

-

Anhydrous toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen.

-

Charging the Reactants: Triethyl phosphite (1.0 equivalent) is dissolved in anhydrous toluene and charged into the reaction flask. 3-chloro-2-methyl-1-propene (1.1 equivalents) is placed in the dropping funnel. The slight excess of the alkyl halide ensures the complete conversion of the phosphite.

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The 3-chloro-2-methyl-1-propene is added dropwise from the dropping funnel over a period of 1-2 hours. The slow addition helps to control the exothermic nature of the reaction.

-

Monitoring and Completion: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting materials. The reaction is typically complete after 4-6 hours of reflux.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Causality of Experimental Choices: The use of an inert atmosphere is critical as triethyl phosphite can be oxidized by air. Anhydrous conditions are necessary to prevent hydrolysis of both the starting phosphite and the final phosphonate ester. Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier of the reaction.

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, followed by a dealkylation step.

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Comprehensive Structural Analysis

A thorough understanding of the molecular structure of this compound is essential for predicting its reactivity and designing its applications. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment.

¹H NMR Spectroscopy:

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 | s | 2H | =CH₂ |

| ~4.1 | dq | 4H | -OCH₂CH₃ |

| ~2.6 | d | 2H | P-CH₂- |

| ~1.7 | s | 3H | -C(CH₃)= |

| ~1.3 | t | 6H | -OCH₂CH₃ |

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~141 | -C(CH₃)= |

| ~118 | =CH₂ |

| ~62 | -OCH₂CH₃ |

| ~36 (d) | P-CH₂- |

| ~18 | -C(CH₃)= |

| ~16 | -OCH₂CH₃ |

³¹P NMR Spectroscopy:

The phosphorus NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of +25 to +30 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of an alkyl phosphonate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkyl) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | P=O stretch (phosphoryl) |

| ~1030 | Strong | P-O-C stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 193.0988 |

| [M+Na]⁺ | 215.0808 |

The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃), the entire ethyl group (-CH₂CH₃), and cleavage of the allyl group.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around the phosphonate moiety and the allyl group, making it a valuable precursor in organic synthesis.

Horner-Wadsworth-Emmons Reaction

One of the most important reactions of phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate can be deprotonated at the α-carbon (the CH₂ group attached to the phosphorus) to form a stabilized carbanion. This carbanion then reacts with aldehydes or ketones to form alkenes, typically with high E-selectivity.

Caption: Generalized Horner-Wadsworth-Emmons reaction workflow.

This reaction is a powerful tool for the construction of carbon-carbon double bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to create new alkenes with stereocontrol is particularly valuable in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity.

Role in Drug Design and Delivery

Phosphonates are widely recognized as effective phosphate mimics in medicinal chemistry.[1] This isosteric replacement can lead to compounds with enhanced metabolic stability and improved binding affinity to target enzymes. This compound serves as a key starting material for the synthesis of more elaborate phosphonate-containing molecules that can act as:

-

Enzyme Inhibitors: By mimicking the transition state of enzymatic reactions involving phosphates.

-

Antiviral Agents: Acyclic nucleoside phosphonates are a well-known class of antiviral drugs.

-

Bone-Targeting Agents: The phosphonate group has a high affinity for hydroxyapatite, the main mineral component of bone, making it a useful moiety for delivering drugs to bone tissue.

Furthermore, the diethyl ester groups of this compound can function as a prodrug moiety. These ester groups can mask the negatively charged phosphonic acid, improving the molecule's lipophilicity and ability to cross cell membranes. Once inside the cell, cellular esterases can cleave the ethyl groups, releasing the active phosphonic acid at the target site.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a molecule of significant utility and potential in the fields of organic synthesis and drug development. Its straightforward synthesis via the Michaelis-Arbuzov reaction, coupled with its versatile reactivity in transformations like the Horner-Wadsworth-Emmons reaction, makes it an accessible and valuable tool for researchers. The inherent properties of the phosphonate group, particularly its role as a stable phosphate mimic and its potential for prodrug applications, underscore its importance for scientists and professionals engaged in the quest for new therapeutic agents. A thorough understanding of its molecular structure, as elucidated by spectroscopic methods, is the foundation upon which its innovative applications are built.

References

-

Organic Syntheses Procedure. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available at: [Link]

-

Organic Syntheses Procedure. diethyl (dichloromethyl)phosphonate. Available at: [Link]

-

Frontiers in Chemistry. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Available at: [Link]

- Google Patents.Preparation method for flame retardant diethyl allylphosphonate.

-

Sci-Hub. The mass spectra of alkyl 2-diethylphosphonoalkanoates. Available at: [Link]

-

NIST WebBook. Diethyl methanephosphonate. Available at: [Link]

-

CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

-

PubChem. Diethyl 2-(2-methylallyl)malonate. Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

ResearchGate. STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Available at: [Link]

-

NIST WebBook. Diethyl phosphite. Available at: [Link]

-

PubMed. An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. Available at: [Link]

-

PubChemLite. this compound (C8H17O3P). Available at: [Link]

-

PubChem. Diethyl methylmalonate. Available at: [Link]

-

PubChem. Diethyl methylphosphonate. Available at: [Link]

Sources

Introduction: Contextualizing Diethyl (2-methylallyl)phosphonate

An In-depth Technical Guide to the Synthesis Mechanism of Diethyl (2-methylallyl)phosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organophosphorus compound that serves as a crucial intermediate and building block in various chemical sectors.[1] Its unique molecular architecture, featuring a reactive allyl group and a phosphonate moiety, makes it a valuable precursor in the synthesis of specialized agrochemicals, including novel pesticides and herbicides.[1] Furthermore, its applications extend to materials science, where it is incorporated into the production of flame retardants and advanced plasticizers.[1] The efficient and reliable synthesis of this compound is therefore of significant interest. The predominant and most industrially viable route for its preparation is the thermal rearrangement known as the Michaelis-Arbuzov reaction.[2][3][4] This guide provides a detailed exploration of this synthesis, focusing on the underlying mechanism, experimental protocols, optimization, and safety considerations.

Part 1: The Core Synthesis Mechanism via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is the cornerstone for forming carbon-phosphorus bonds and synthesizing pentavalent phosphonates from trivalent phosphite esters.[2][3] The reaction proceeds through a two-step mechanism involving a phosphonium salt intermediate.

Causality of the Mechanism:

-

Nucleophilic Attack (SN2): The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite at the electrophilic methylene carbon of 3-chloro-2-methylpropene.[3] This concerted, bimolecular substitution (SN2) displaces the chloride ion and forms a key intermediate: the triethoxy(2-methylallyl)phosphonium salt.[2][3] The choice of an allylic halide is significant; the sp²-hybridized carbons of the double bond enhance the electrophilicity of the adjacent carbon, facilitating this initial attack.

-

Dealkylation (SN2): The phosphonium intermediate is typically unstable at elevated temperatures.[2] The displaced chloride ion, now acting as a nucleophile, executes a second SN2 attack on one of the electrophilic ethyl group carbons of the phosphonium salt. This results in the cleavage of a carbon-oxygen bond, yielding the final, stable pentavalent this compound and the volatile byproduct, ethyl chloride.[3] This dealkylation step is the irreversible, driving force of the reaction.

Diagram of the Michaelis-Arbuzov Reaction Mechanism:

Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

Part 2: Experimental Protocol and Process Optimization

A successful synthesis relies on a robust and well-defined experimental procedure. The following protocol is a self-validating system, designed for high yield and purity.

Detailed Experimental Protocol

Objective: To synthesize this compound via the Michaelis-Arbuzov reaction.

Materials & Equipment:

-

Reagents: Triethyl phosphite (P(OEt)₃), 3-chloro-2-methylpropene (Methallyl chloride), polymerization inhibitor (e.g., hydroquinone), optional high-boiling solvent (e.g., DMF), optional catalyst (e.g., NaI).[5]

-

Apparatus: A three-necked round-bottom flask, reflux condenser, thermometer, magnetic stirrer with heating mantle, dropping funnel, and a nitrogen gas inlet. For purification, a vacuum distillation setup is required.

Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble the reaction apparatus and ensure all glassware is oven-dried to remove moisture. The system is then purged with dry nitrogen to establish an inert atmosphere, preventing potential side reactions with oxygen or water.[6]

-

Charging Reactants: Charge the round-bottom flask with freshly distilled triethyl phosphite (1.0 eq.) and a catalytic amount of a polymerization inhibitor.

-

Heating: Begin stirring and heat the triethyl phosphite to the target reaction temperature, typically between 130-160°C.[5] The reaction is thermally driven, and this temperature is necessary to overcome the activation energy for both steps of the mechanism, particularly with a less reactive alkyl chloride.

-

Substrate Addition: Slowly add 3-chloro-2-methylpropene (1.1-1.4 eq.) to the heated triethyl phosphite dropwise via the addition funnel over several hours.[5] A controlled, slow addition is crucial to manage the exothermicity of the initial SN2 attack and to prevent the accumulation of unreacted alkyl halide.

-

Reaction & Monitoring: After the addition is complete, maintain the reaction mixture at reflux for 4-6 hours to ensure the reaction proceeds to completion.[5] The progress can be monitored by withdrawing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials.[6][7]

-

Purification: Upon completion, allow the mixture to cool. The crude product is then purified by vacuum distillation. This effectively removes any unreacted starting materials and lower-boiling impurities, yielding the pure this compound as a colorless oil.[5][6]

Optimization Parameters

The efficiency of the Michaelis-Arbuzov reaction is influenced by several key parameters. The causality behind these choices is critical for maximizing yield and minimizing side products.

| Parameter | Recommended Condition | Rationale & Justification |

| Temperature | 130–170 °C | The C-Cl bond is stronger than C-Br or C-I, requiring higher thermal energy to facilitate the initial SN2 attack and subsequent dealkylation.[2][5] The temperature must be high enough for the reaction to proceed but below the decomposition point of the product. |

| Reactant Ratio | 1.1–1.4 molar excess of alkyl halide | A slight excess of the more volatile 3-chloro-2-methylpropene ensures the complete conversion of the more valuable triethyl phosphite. The excess can be easily removed during distillation.[5][6] |

| Catalyst (Optional) | NaI, CuCl | While often performed thermally, catalysts can be employed. Iodide salts (NaI) can perform a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, thereby lowering the required reaction temperature.[5] |

| Reaction Time | 4–6 hours post-addition | Sufficient time is required for the slower dealkylation step to proceed to completion, maximizing the yield of the final phosphonate product.[5] |

| Inert Atmosphere | Nitrogen or Argon | Triethyl phosphite can be sensitive to oxidation. An inert atmosphere prevents the formation of phosphate byproducts and ensures the integrity of the reactants.[6] |

Part 3: Product Characterization and Safety Protocols

Structural Confirmation

Unambiguous characterization of the final product is essential for validating the synthesis. A combination of spectroscopic and physical data confirms the identity and purity of this compound.

| Property | Value | Source |

| CAS Number | 51533-70-1 | |

| Molecular Formula | C₈H₁₇O₃P | |

| Molecular Weight | 192.19 g/mol | |

| Appearance | Colorless oil | [6] |

| Boiling Point | 62 °C @ 0.1 mmHg | |

| Density | 1.013 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4380 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is highly informative. It will show characteristic signals for the two ethyl groups (~1.3 ppm, triplet, 6H; ~4.1 ppm, multiplet, 4H), the allylic methylene protons coupled to phosphorus (~2.6 ppm, doublet of doublets), the methyl protons on the double bond (~1.8 ppm, singlet), and the terminal vinyl protons (~4.8 ppm, two singlets).[8]

-

³¹P NMR: This technique is diagnostic for phosphorus compounds. A single peak is expected in the range of δ 25-28 ppm, characteristic of an alkyl phosphonate.

-

IR Spectroscopy: The infrared spectrum will display a very strong absorbance peak around 1250 cm⁻¹, which is characteristic of the P=O (phosphoryl) bond stretch. Other key peaks include C-H stretches (~2980 cm⁻¹) and a C=C stretch (~1650 cm⁻¹).[7]

-

Mass Spectrometry: Provides confirmation of the molecular weight (M/z = 192.19).

Safety and Handling: A Mandate for Due Diligence

Scientific integrity demands a rigorous approach to safety. Both reactants in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

-

Triethyl Phosphite:

-

Hazards: Flammable liquid and vapor.[9] Harmful if swallowed and causes serious eye irritation.[9][10] It is incompatible with strong oxidizing agents, acids, and water, with which it can react violently.[11]

-

Handling: Must be handled under an inert atmosphere (e.g., nitrogen). All ignition sources must be eliminated.[11][12] Use explosion-proof electrical equipment and ground all containers to prevent static discharge.[9][12]

-

-

3-chloro-2-methylpropene (Methallyl Chloride):

-

Hazards: Highly flammable liquid and vapor (flash point: -12°C).[13] Vapors can form explosive mixtures with air.[13] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[14] It is also toxic to aquatic life.[14][15]

-

Handling: Work in a well-ventilated chemical fume hood is mandatory.[13][16] Avoid all contact with skin and eyes.[16] Eliminate all ignition sources and use non-sparking tools.[13][16]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times.[9][13]

-

Hand Protection: Neoprene or nitrile rubber gloves must be worn.[9][14] Inspect gloves prior to use.[10][14]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[9][10] Emergency safety showers and eyewash stations must be readily accessible.[9][11]

-

-

Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of in accordance with institutional and local environmental regulations.[14][15]

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a classic yet powerful transformation in organophosphorus chemistry. A thorough understanding of its two-step SN2 mechanism provides the causal framework for rational process optimization, including the control of temperature, stoichiometry, and reaction time. While the synthesis is robust, the hazardous nature of the starting materials necessitates strict adherence to safety protocols. By integrating mechanistic insight with rigorous experimental technique and a commitment to safety, researchers can reliably and efficiently produce this valuable chemical intermediate for its diverse applications in science and industry.

References

- Gelest, Inc. (2015).

- ChemicalBook.

- Cosmos Plastics and Chemicals.

- ECHEMI. 3-Chloro-2-methylpropene Handling and Storage.

- ChemicalBook. (2025).

- CDH Fine Chemical.

- IPCS. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE.

- New Jersey Department of Health. TRIETHYL PHOSPHITE HAZARD SUMMARY.

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.

- ChemDmart.

- Wikipedia. Michaelis–Arbuzov reaction.

- Thermo Fisher Scientific. (2009).

- Sigma-Aldrich. Diethyl (2-methylallyl)

- Organic Chemistry Portal. Arbuzov Reaction.

- ChemicalBook.

- Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)

- Google Patents. (2014).

- Prasad, N. et al. Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)

- Organic Chemistry. (2022).

- Organic Chemistry Portal.

- Organic Syntheses. diethyl (dichloromethyl)

- Google Patents. (1995).

- Chem-Impex. Diethyl (2-methylallyl)

- Jiang, Y. et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE.

- Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)

- Palacios, F. et al. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate.

- Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)

- Benchchem.

- Wróblewska, A. et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]

- 6. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gelest.com [gelest.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. nj.gov [nj.gov]

- 12. Triethyl phosphite - Safety Data Sheet [chemicalbook.com]

- 13. ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE [chemicalsafety.ilo.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to the NMR Spectral Data of Diethyl (2-Methylallyl)phosphonate

Introduction

Diethyl (2-methylallyl)phosphonate (CAS No. 51533-70-1) is an organophosphorus compound of significant interest in synthetic and materials chemistry.[1] Its structure, featuring both a phosphonate moiety and a reactive methallyl group, makes it a valuable intermediate in the synthesis of agrochemicals, flame retardants, and functionalized polymers.[1] A comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and elucidating the mechanisms of its downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework and the local chemical environment of the phosphorus atom.

Molecular Structure and NMR-Active Nuclei

The structural formula of this compound is crucial for understanding its NMR spectra. The key to interpreting the spectra lies in recognizing the unique chemical environments of each proton and carbon atom and their spatial relationships, particularly their proximity to the phosphorus atom, which leads to characteristic spin-spin coupling.

Diagram 1: Molecular Structure and Numbering Scheme

Caption: Numbering scheme for this compound used for NMR signal assignment.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the proton environments. The key features are the chemical shifts (δ), which indicate the electronic environment of the protons, and the spin-spin coupling constants (J), which reveal connectivity between neighboring protons and coupling to the ³¹P nucleus.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Signal Assignment (Number) | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H6, H6' (ethoxy -CH₃) | ~1.32 | t (triplet) | ³JHH ≈ 7.1 | 6H |

| H3 (allyl -CH₃) | ~1.75 | s (singlet) | - | 3H |

| H1 (P-CH₂) | ~2.65 | d (doublet) | ²JPH ≈ 22.0 | 2H |

| H5, H5' (ethoxy -OCH₂) | ~4.08 | dq (doublet of quartets) | ³JHH ≈ 7.1, ³JPH ≈ 7.5 | 4H |

| H4 (vinyl =CH₂) | ~4.85 | s (singlet) | - | 1H |

| H4 (vinyl =CH₂) | ~4.95 | s (singlet) | - | 1H |

Expertise & Rationale:

-

Ethoxy Groups (H5, H6): The ethoxy protons are the most straightforward to assign. The methyl protons (H6) appear as a triplet around 1.32 ppm due to coupling with the adjacent methylene protons (H5). The methylene protons (H5) are coupled to both the methyl protons (³JHH) and the phosphorus nucleus (³JPH), resulting in a complex multiplet, often appearing as a doublet of quartets.[2]

-

2-Methylallyl Group (H1, H3, H4):

-

The protons of the methylene group directly attached to the phosphorus atom (H1) are significantly deshielded and exhibit a large two-bond coupling to phosphorus (²JPH), appearing as a doublet around 2.65 ppm. This large coupling is a hallmark of α-protons in phosphonates.[3]

-

The allylic methyl protons (H3) are expected to appear as a singlet around 1.75 ppm.

-

The two terminal vinyl protons (H4) are diastereotopic and are expected to appear as two distinct singlets (or very finely split multiplets) around 4.85 and 4.95 ppm. Their coupling to the P-CH₂ protons is typically very small (⁴JPH) and often not resolved. The presence of the methyl group at C2 eliminates the vicinal coupling that would be seen in a simple allyl group.

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. A key diagnostic feature is the coupling between carbon and the ³¹P nucleus, which splits the signals of nearby carbons into doublets.

Table 2: Predicted ¹³C NMR {¹H} Spectral Data (CDCl₃, 100 MHz)

| Signal Assignment (Number) | Predicted δ (ppm) | Multiplicity (due to P) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C6, C6' (ethoxy -CH₃) | ~16.4 | d (doublet) | ³JPC ≈ 6.0 |

| C3 (allyl -CH₃) | ~23.5 | d (doublet) | ³JPC ≈ 16.0 |

| C1 (P-CH₂) | ~36.5 | d (doublet) | ¹JPC ≈ 140.0 |

| C5, C5' (ethoxy -OCH₂) | ~61.9 | d (doubleto) | ²JPC ≈ 6.5 |

| C4 (=CH₂) | ~118.0 | d (doublet) | ³JPC ≈ 12.0 |

| C2 (=C<) | ~139.0 | d (doublet) | ²JPC ≈ 8.0 |

Expertise & Rationale:

-

¹JPC Coupling: The most prominent feature is the very large one-bond coupling constant between the phosphorus and the directly attached carbon (C1), predicted to be around 140 Hz. This is a definitive diagnostic for identifying the P-C bond.[4]

-

²JPC and ³JPC Couplings: Two-bond and three-bond couplings are significantly smaller but provide crucial structural confirmation. The ethoxy methylene carbons (C5) show a ²JPC of ~6.5 Hz. The carbons of the methallyl group (C2, C3, C4) all show coupling to the phosphorus atom, with magnitudes that decrease with the number of bonds separating them. The values are estimated based on data from similar allyl and alkyl phosphonate systems.[4]

³¹P NMR Spectral Data Analysis

³¹P NMR is a highly specific technique for phosphorus-containing compounds. Since ³¹P is a 100% abundant, spin-½ nucleus, the experiment is relatively sensitive. The chemical shift is highly indicative of the oxidation state and coordination environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Spectral Data (CDCl₃, 162 MHz)

| Moiety | Predicted δ (ppm) | Referencing |

|---|

| Diethyl Phosphonate | ~25 - 28 | 85% H₃PO₄ |

Expertise & Rationale:

-

Chemical Shift: For tetracoordinated pentavalent phosphorus in a phosphonate ester like this, the chemical shift is expected in the range of +25 to +28 ppm relative to the external standard of 85% H₃PO₄.[5] This specific range is characteristic of alkyl phosphonates and distinguishes them from other organophosphorus species like phosphates or phosphites.[6] The spectrum, if proton-coupled, would show complex splitting due to coupling with H1 and H5 protons. However, it is standard practice to acquire ³¹P spectra with proton decoupling, resulting in a single sharp singlet.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data for this compound.

1. Sample Preparation: a. Accurately weigh approximately 15-20 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR. c. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Spectrometer: 400 MHz NMR Spectrometer. b. Pulse Program: Standard single-pulse (zg30). c. Parameters:

- Spectral Width: ~16 ppm.

- Acquisition Time: ~4 seconds.

- Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

- Number of Scans: 8-16. d. Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

3. ¹³C NMR Acquisition: a. Spectrometer: 100 MHz (on a 400 MHz system). b. Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30). c. Parameters:

- Spectral Width: ~220 ppm.

- Acquisition Time: ~1.2 seconds.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 1024-2048 (due to lower natural abundance of ¹³C). d. Processing: Apply an exponential window function (line broadening of 1.0 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm, which indirectly references TMS.

4. ³¹P NMR Acquisition: a. Spectrometer: 162 MHz (on a 400 MHz system). b. Pulse Program: Standard proton-decoupled single-pulse (zgpg30). c. Parameters:

- Spectral Width: ~100 ppm (centered around the expected phosphonate region).

- Acquisition Time: ~1 second.

- Relaxation Delay (d1): 5 seconds.

- Number of Scans: 64-128. d. Referencing: Use an external standard of 85% H₃PO₄, setting its resonance to 0.0 ppm.[6]

Diagram 2: NMR Experimental Workflow

Sources

Reactivity and chemical stability of Diethyl (2-methylallyl)phosphonate

An In-Depth Technical Guide to the Reactivity and Chemical Stability of Diethyl (2-methylallyl)phosphonate

Introduction

This compound (CAS No. 51533-70-1) is a versatile organophosphorus compound distinguished by its dual functionality: a reactive phosphonate ester and a sterically accessible allyl group.[1] This unique structural arrangement makes it a valuable intermediate and building block in diverse areas of chemical science.[1] Its applications span from the synthesis of complex organic molecules and agrochemicals to the development of advanced polymers and flame retardants.[1][2] In pharmaceutical development, it can be used in the formulation of active ingredients to improve bioavailability.[1] This guide provides a comprehensive technical overview of the synthesis, chemical reactivity, and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid at room temperature and is compatible with a variety of common organic solvents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51533-70-1 | [1][3] |

| Molecular Formula | C₈H₁₇O₃P | [1][3] |

| Molecular Weight | 192.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.013 g/mL at 25 °C | [1][3] |

| Boiling Point | 62 °C at 0.1 mmHg | [1][3] |

| Refractive Index (n20/D) | 1.4380 | [3] |

| Flash Point | > 110 °C (>230 °F) - closed cup |

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, a 2-methylallyl halide (e.g., 3-bromo-2-methyl-1-propene). The reaction proceeds via a phosphonium salt intermediate which then rearranges through the dealkylation of the intermediate by the halide ion to yield the stable phosphonate product and a volatile alkyl halide byproduct.[4][5]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard Michaelis-Arbuzov procedure for a similar compound and should be performed by a trained chemist under an inert atmosphere.[6]

-

Setup: Equip a round-bottomed flask with a reflux condenser and a magnetic stirrer. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add freshly distilled triethyl phosphite (1.0 eq).

-

Addition: Slowly add 3-bromo-2-methyl-1-propene (1.1 eq) to the stirred triethyl phosphite. The reaction is often exothermic.

-

Reaction: Heat the reaction mixture to approximately 120-140 °C. The causality for heating is to facilitate both the initial SN2 reaction and the subsequent rearrangement step, which involves the cleavage of a C-O bond in the phosphonium intermediate.

-

Monitoring: Monitor the reaction progress by observing the cessation of ethyl bromide evolution or by using techniques like TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Purification: After cooling the mixture to room temperature, purify the crude product by vacuum distillation to remove any unreacted starting materials and obtain the pure this compound. The low boiling point of the ethyl bromide byproduct allows it to be easily removed during this process.[4]

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional centers: the acidic α-protons adjacent to the phosphonate group and the nucleophilic C=C double bond of the allyl moiety.

Reactions at the α-Carbon: The Horner-Wadsworth-Emmons (HWE) Reaction

The methylene protons alpha to the phosphoryl group (P=O) are acidic and can be readily removed by a strong base to form a stabilized phosphonate carbanion. This carbanion is a potent nucleophile central to the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds with high stereoselectivity.[7][8]

The HWE reaction offers significant advantages over the classical Wittig reaction: the phosphonate carbanion is more nucleophilic and less basic than a phosphonium ylide, and the dialkyl phosphate byproduct is water-soluble, greatly simplifying product purification via aqueous extraction.[4][7]

Mechanism: The reaction begins with the deprotonation of the phosphonate by a strong base (e.g., NaH, NaOEt) to generate the carbanion.[7][8] This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate rearranges into a four-membered oxaphosphetane ring, which subsequently collapses to yield the alkene and a water-soluble dialkyl phosphate salt.[7][8][9] The reaction typically shows a strong preference for the formation of the (E)-alkene isomer.[4][7]

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.

Experimental Protocol: HWE Olefination with Benzaldehyde

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions are critical as the phosphonate carbanion and NaH are highly reactive towards water.

-

Carbanion Formation: Cool the suspension to 0 °C. Add this compound (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the carbanion.

-

Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure alkene product.

Reactions of the Allyl Group

The 2-methylallyl group provides a second site for chemical modification, primarily through reactions involving the C=C double bond.

-

Polymerization: The allyl functionality allows this compound to act as a monomer or comonomer in polymerization reactions. It can be incorporated into polymer backbones to impart specific properties, such as improved flame retardancy, thermal stability, and adhesion.[1][10] Both radical and other polymerization techniques can be employed.[11]

-

Radical Additions: The double bond can participate in radical addition reactions. For instance, radical addition of compounds with labile hydrogens, such as other phosphites or thiols, can be initiated thermally or photochemically to functionalize the allyl group.

Chemical Stability

Understanding the stability profile of this compound is crucial for its proper storage, handling, and application in multi-step syntheses.

-

Thermal Stability: The compound is stable under normal storage conditions (room temperature).[1] It can be purified by vacuum distillation at elevated temperatures (62 °C at 0.1 mmHg), indicating reasonable thermal stability.[1] However, prolonged exposure to very high temperatures, especially in the presence of catalytic impurities, could potentially lead to decomposition or polymerization. For a structurally related phosphonate, decomposition was noted to occur above 350°C.[10]

-

Hydrolytic Stability: Like most phosphonate esters, this compound is susceptible to hydrolysis to the corresponding phosphonic acid under both acidic and basic conditions.[12][13][14]

-

Acidic Hydrolysis: This is a common method for deprotection and is typically achieved by refluxing the phosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl).[13][15][16] The reaction proceeds in two consecutive steps, first yielding the monoester and then the final phosphonic acid.[16]

-

Basic Hydrolysis: Saponification using an aqueous base (e.g., NaOH) at elevated temperatures will also cleave the ester bonds to form the sodium salt of the phosphonic acid, which can then be neutralized with acid to yield the free phosphonic acid.[13] The compound is generally stable to neutral water at room temperature but should be stored under dry conditions to ensure long-term integrity.

-

-

Incompatibilities: The compound should be kept away from strong oxidizing agents.[17] Due to the reactivity of the α-protons, it is also incompatible with strong, non-nucleophilic bases unless the intention is to perform a reaction like the HWE.

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.

-

Hazard Classification: Causes serious eye irritation (H319). May cause skin and respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18] If handling large quantities or if there is a risk of generating aerosols, use a respirator with an appropriate filter (e.g., type ABEK).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[18] Avoid breathing vapors or mist.[18] Wash hands and any exposed skin thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][18] It is classified as a combustible liquid (Storage Class 10).

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[18]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[18]

-

Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[18]

-

Conclusion

This compound is a highly functional and synthetically useful organophosphorus reagent. Its reactivity is characterized by the facile generation of a stabilized carbanion for use in Horner-Wadsworth-Emmons olefination and the potential for modification or polymerization at its allyl group. While chemically robust under standard conditions, its stability is limited by its susceptibility to hydrolysis under strong acidic or basic conditions. A thorough understanding of its reactivity, stability, and handling requirements allows researchers and developers to effectively and safely leverage this versatile molecule in the creation of novel compounds, advanced materials, and specialized chemical formulations.

References

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from NROChemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Hydrolysis of diethyl phosphonates (65) in aqueous acetone. Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from Organic Syntheses. [Link]

-

The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from YouTube. [Link]

-

Royal Society of Chemistry. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Retrieved from Royal Society of Chemistry. [Link]

-

Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Retrieved from Wiley. [Link]

-

ResearchGate. (n.d.). Synthesis Characterization And Photopolymerization Of Novel Phosphonated Materials. Retrieved from ResearchGate. [Link]

-